![molecular formula C18H13Cl2N3O2S B3128403 Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-13-4](/img/structure/B3128403.png)
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, commonly known as DCT, is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Antibacterial Activity : Ethyl 5-cyano-6-mercaptonicotinate derivatives were reacted with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to yield ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives. These compounds, upon further reactions, led to the synthesis of ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonylthieno[2,3-b] pyridine-5-carboxylate derivatives, among others. The antibacterial activity was screened for some of these newly synthesized compounds, indicating potential applications in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Chemical Synthesis and Structure Elucidation : A study focused on the synthesis of an unspecified impurity in diclazutil, a derivative of ethyl 1,2,4-triazine-6-carboxylate, and its structure was elucidated using various spectroscopic methods. This research contributes to the quality improvement of diclazuril by understanding and minimizing impurities (Hou Zhongke, 2011).
Novel Derivatives Synthesis : Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent condensation with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, showcasing a method for synthesizing novel derivatives with potential applications in various chemical and pharmaceutical fields (Wamhoff & Tzanova, 2003).
Antitubercular Agents Development : A series of triazines were synthesized starting from 5-alkyl-1,3,4-thiadiazole-2-thioles, which showed in vitro antitubercular activity. This research highlights the potential of triazine derivatives in developing new antitubercular agents (Kidwai, Kumar, Srivastava, & Gupta, 1998).
properties
IUPAC Name |
ethyl 5-(2,6-dichlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c1-2-25-18(24)14-17(26-15-12(19)9-6-10-13(15)20)21-16(23-22-14)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDPGRUAQZNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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